1-(4-Bromo-3-fluorophenyl)propan-1-amine
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Overview
Description
1-(4-Bromo-3-fluorophenyl)propan-1-amine is an organic compound that belongs to the class of phenylpropylamines It features a bromine atom and a fluorine atom attached to a phenyl ring, which is connected to a propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-fluorophenyl)propan-1-amine can be achieved through several methods. One common approach involves the reaction of 4-bromo-3-fluorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3-fluorophenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylpropylamines with different functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
1-(4-Bromo-3-fluorophenyl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-fluorophenyl)propan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromo-4-fluorophenyl)propan-2-amine: Similar structure with a different position of the bromine and fluorine atoms.
3-(4-Fluorophenyl)propan-1-amine: Lacks the bromine atom, affecting its chemical properties and reactivity.
4-Bromo-1-isopentyl-3,5-dimethyl-1H-pyrazole: Different core structure but shares the bromine atom.
Uniqueness
1-(4-Bromo-3-fluorophenyl)propan-1-amine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4-bromo-3-fluorophenyl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5,9H,2,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYZBAKRHAVNAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)Br)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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